Omipalisib

Content Navigation

CAS Number

Product Name

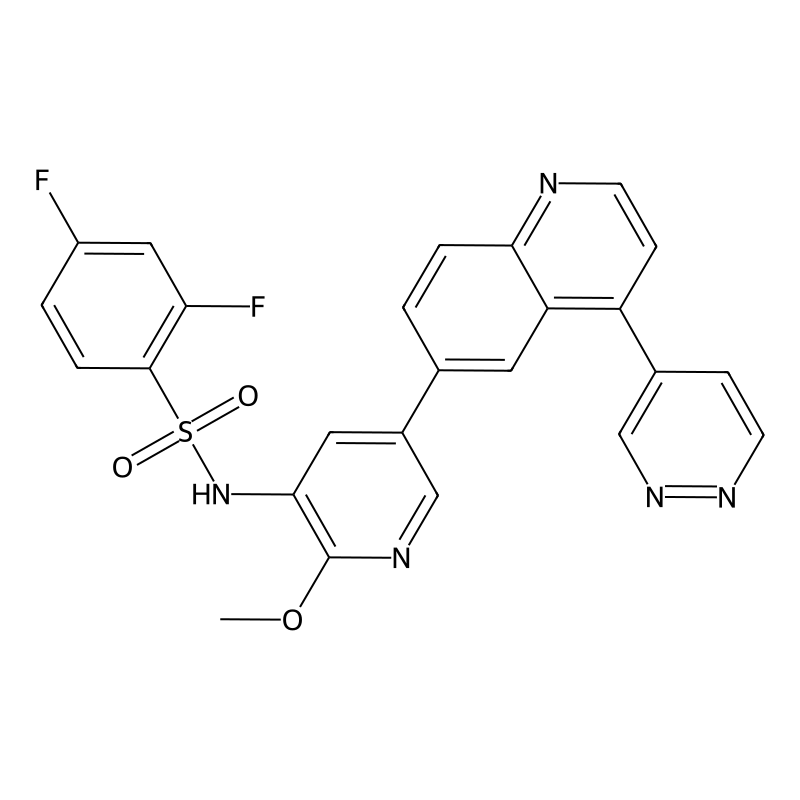

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Omipalisib targets PIK3CG kinase

Omipalisib at a Glance

The table below summarizes the core characteristics of this compound:

| Attribute | Description |

|---|---|

| Generic Name | This compound [1] |

| Alternative Name | GSK2126458 [1] [2] |

| Molecular Formula | C₂₅H₁₇F₂N₅O₃S [1] [2] |

| Primary Mechanism of Action | Potent, ATP-competitive inhibitor of Class I PI3K isoforms (p110α/β/δ/γ) and mTOR complexes (mTORC1/2) [3] [2] [4] |

| Key Molecular Target | PIK3CG (p110γ catalytic subunit) [1] |

Quantitative Potency and Selectivity Profile

This compound's high potency against its targets is demonstrated by low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values, as shown in the following table:

| Target | Potency (IC₅₀ / Kᵢ) | Source |

|---|---|---|

| PI3K (p110α/β/δ/γ) | IC₅₀ = 0.04 nM | [2] |

| mTOR | Kᵢ = 0.18 - 0.3 nM | [2] |

| DNA-PK | IC₅₀ = 0.28 nM | [2] |

This data confirms that this compound is a dual PI3K/mTOR inhibitor with sub-nanomolar potency, capable of blocking the pathway both upstream and downstream of AKT [3] [4].

Mechanism of Action and Signaling Pathway

This compound disrupts the oncogenic PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism. The diagram below illustrates the signaling pathway and this compound's inhibitory points.

This compound inhibits the PI3K/AKT/mTOR pathway by directly targeting PI3K and mTOR complexes, suppressing downstream signals for cell growth and survival [3] [5] [2].

Key Preclinical and Clinical Evidence

Research across various disease models demonstrates the biological impact of this compound.

| Disease Model | Key Findings | Source |

|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | Induced G0/G1 cell cycle arrest and apoptosis; decreased p-AKT, p-4EBP1, p-p70S6K, p-S6, and p-ERK; suppressed tumor growth in mouse xenografts. | [3] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Combination with MEK inhibitor (Trametinib) more effectively reduced proliferation, migration, and tumor growth than either agent alone. | [6] |

| Idiopathic Pulmonary Fibrosis (IPF) | Short-term dosing in patients confirmed target engagement in lungs; reduced glycolytic activity in fibrotic areas measured by ¹⁸F-FDG-PET. | [7] |

Experimental Protocols for In Vitro Assessment

Here are detailed methodologies for key experiments cited in the research, based on studies in ESCC cell lines [3].

Cell Viability and Proliferation (MTT and Clonogenic Assays)

- Cell Lines: Human ESCC cell lines (e.g., KYSE150, KYSE70, KYSE180, KYSE520).

- Culture Conditions: RPMI 1640 medium with 10% fetal bovine serum at 37°C and 5% CO₂.

- Compound Treatment: Cells treated with a concentration gradient of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 72 hours.

- MTT Assay Procedure:

- Seed cells in 96-well plates.

- After compound incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

- Incubate for 4 hours to allow formazan crystal formation.

- Remove supernatant and dissolve crystals in 100 µL DMSO.

- Measure absorbance at 570 nm with a reference wavelength of 630 nm.

- Clone Formation Assay:

- Treat cells in 12-well plates with this compound for 72 hours.

- Replace drug with fresh medium and culture for an additional 5-10 days.

- Fix colonies with methanol and stain with Giemsa solution.

- Manually count colonies containing >50 cells.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

- Apoptosis Assay (Annexin V/PI Staining):

- Treat cells with this compound (e.g., 160 nM) or vehicle for 72 hours.

- Harvest cells, wash with PBS and binding buffer.

- Stain with Annexin V for 15 minutes in the dark.

- Counterstain with Propidium Iodide (PI) and analyze immediately using a flow cytometer.

- Cell Cycle Analysis:

- Treat cells with various this compound doses (e.g., 20 to 160 nM) for 24 hours.

- Harvest and fix cells in cold 75% ethanol at -20°C overnight.

- Wash fixed cells with PBS.

- Incubate with PI (50 µg/mL) and RNAse for 30 minutes.

- Analyze DNA content using a flow cytometer.

Western Blot Analysis for Target Engagement

- Cell Lysis: Lyse treated cells in RIPA buffer supplemented with NaF (10 mM).

- Protein Quantification: Determine protein concentration using a BCA assay.

- Gel Electrophoresis and Transfer: Load equal protein amounts on an SDS-PAGE gel, then transfer to a nitrocellulose membrane.

- Antibody Incubation: Block membrane and incubate with primary antibodies against targets of interest (e.g., p-AKT (Ser473), total AKT, p-4EBP1, p-S6, p-ERK).

- Detection: Use HRP-conjugated secondary antibodies and chemiluminescence to detect protein levels. A successful inhibition of PI3K/mTOR by this compound is confirmed by a decrease in phosphorylation levels of these markers without changes in total protein levels.

Clinical Development and Safety

This compound remains an investigational drug and has not received FDA approval for any indication [1].

- Clinical Trials: It has been evaluated in Phase I clinical trials for advanced solid tumors and idiopathic pulmonary fibrosis (IPF) [1] [7].

- Safety Observations: In the short-term IPF study, the most common adverse event was diarrhea. Dose-related increases in blood insulin and glucose were also observed, which is an on-target effect of inhibiting the PI3K/mTOR pathway [7].

Conclusion for Researchers

This compound represents a powerful tool compound for preclinical research due to its potent and dual-specificity against PI3K and mTOR. The evidence supports its utility in studying pathway dynamics and combination therapies, particularly in PI3K-driven cancers. However, its clinical translation faces challenges, including managing on-target toxicities, which are a common hurdle for this drug class [8].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. (CAS 1086062-66-9): R&D Systems this compound [rndsystems.com]

- 3. This compound Inhibits Esophageal Squamous Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inspired macrocycles as dual PI3K/mTOR ... [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling [cellsignal.com]

- 6. Combined this compound and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

- 7. A randomised, placebo-controlled study of this compound (PI3K ... [publications.ersnet.org]

- 8. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

Omipalisib DrugBank accession number DB12703

Pharmacological Profile & Quantitative Data

Omipalisib is an extraordinarily potent inhibitor at the molecular level. The following table details its key inhibitory activity (Ki values from cell-free assays) and cellular efficacy [1].

| Target | Ki (nM) | Additional Cellular & Preclinical Data |

|---|---|---|

| PI3Kα (p110α) | 0.019 nM | Cellular IC₅₀ (pAkt-S473): 0.18 - 0.41 nM (T47D, BT474 cells) [1] |

| PI3Kα mutants (E542K, E545K, H1047R) | 0.008 - 0.009 nM | Anti-proliferation IC₅₀: 2.4 - 3 nM (T47D, BT474 cells) [1] |

| PI3Kβ (p110β) | 0.13 nM | In Vivo Efficacy: Dose-dependent tumor growth inhibition in BT474 xenograft model (oral dose as low as 300 μg/kg) [1] |

| PI3Kδ (p110δ) | 0.024 nM | Oral Bioavailability: Good in mouse, rat, dog, and monkey [1] |

| PI3Kγ (p110γ) | 0.06 nM | |

| mTORC1 | 0.18 nM | |

| mTORC2 | 0.3 nM | |

| DNA-PK | 0.28 nM |

Experimental Evidence & Research Applications

Extensive preclinical research supports this compound's potential in oncology and fibrotic disease, with detailed experimental methodologies.

In Vitro Cell Viability and Proliferation (MTT and Clonogenic Assays)

- Purpose: To determine the concentration-dependent effect of this compound on cell survival and long-term proliferative capacity [2] [3].

- Protocol: Cells are seeded in culture plates and treated with a range of this compound concentrations. For MTT assays, after incubation (e.g., 72 hours), MTT reagent is added and converted to purple formazan by living cells. The absorbance is measured, and IC₅₀ values are calculated [2]. For clonogenic assays, cells are treated for a set period (e.g., 72 hours), then allowed to grow in drug-free medium for several days. The resulting colonies are stained and counted to assess the drug's ability to inhibit colony formation [2] [3].

Analysis of Apoptosis and Cell Cycle (Flow Cytometry)

- Purpose: To investigate if reduced cell viability is due to programmed cell death (apoptosis) or cell cycle arrest [2].

- Protocol: Cells treated with this compound are stained with Annexin V and Propidium Iodide (PI). Flow cytometry analysis distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, fixed cells are stained with PI and analyzed for DNA content to determine the proportion of cells in G0/G1, S, and G2/M phases [2].

Target Engagement and Pathway Modulation (Western Blot)

- Purpose: To confirm that this compound hits its intended targets and modulates the PI3K/AKT/mTOR signaling pathway [2] [4].

- Protocol: Treated cells are lysed, and proteins are separated by SDS-PAGE, then transferred to a membrane. The membrane is probed with specific primary antibodies against phosphorylated (active) and total forms of key pathway proteins (e.g., p-AKT, p-S6, p-4EBP1). Detection confirms the inhibition of downstream signaling [2] [4].

In Vivo Efficacy Studies (Xenograft Mouse Models)

- Purpose: To evaluate the antitumor activity of this compound in a living organism [2].

- Protocol: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, mice are randomized into groups receiving either vehicle control or this compound, administered orally. Tumor volumes and body weights are monitored regularly to assess efficacy and tolerability [2].

Research Insights and Clinical Trial Status

- Oncology Research: this compound demonstrates anti-tumor activity across various cancer types in preclinical models, including esophageal squamous cell carcinoma (ESCC) and pancreatic ductal adenocarcinoma (PDAC) [2] [4]. Research shows that combining this compound with MAPK pathway inhibitors (e.g., Trametinib) can more effectively suppress cancer growth than single-agent therapy [4].

- Idiopathic Pulmonary Fibrosis (IPF): A phase I clinical trial demonstrated that this compound has acceptable tolerability in IPF patients and confirmed target engagement in both blood and lung tissue [5].

- Cardiac Safety Risk: A preclinical study in a canine model found that chronic this compound treatment can prolong the QT interval, indicating a potential proarrhythmic risk that requires monitoring [6].

Mechanism of Action and Signaling Pathway

This compound acts by potently inhibiting the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell growth, survival, and metabolism. The diagram below illustrates how this compound targets this pathway.

References

- 1. This compound (GSK2126458, GSK458) | PI3K inhibitor [invivochem.com]

- 2. This compound Inhibits Esophageal Squamous Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 3. The Dual PI3K/mToR Inhibitor this compound/GSK2126458 ... [cgp.iiarjournals.org]

- 4. Combined this compound and MAPK Inhibition Suppress ... [mdpi.com]

- 5. A randomised, placebo-controlled study of this compound (PI3K ... [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/mTOR inhibitor this compound prolongs cardiac ... [pmc.ncbi.nlm.nih.gov]

Physicochemical and Pharmacological Properties

The following table details key characteristics that influence the compound's behavior in biological systems.

| Parameter | Value / Description |

|---|---|

| XLogP | 4.33 [1] |

| Hydrogen Bond Donors | 1 [1] |

| Hydrogen Bond Acceptors | 7 [1] |

| Rotatable Bonds | 6 [1] |

| Topological Polar Surface Area | 115.34 Ų [1] |

| Lipinski's Rule of Five | No rules broken (suitable for oral administration) [1] |

| Chemical Classification | Synthetic organic compound; belongs to the class of quinolines and derivatives [1] [2] |

Mechanism of Action and Target Engagement

Omipalisib acts as a dual inhibitor, simultaneously targeting key nodes in the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival, and metabolism [3].

The diagram below illustrates the signaling pathway and this compound's primary targets.

This compound achieves its effects by:

- Direct Kinase Inhibition: It is a highly potent, ATP-competitive inhibitor with sub-nanomolar activity against the p110 catalytic subunits of PI3K (α, β, γ, δ) and both mTOR complexes [4] [5].

- Dual Pathway Suppression: By inhibiting both PI3K and mTOR, it disrupts the pathway at multiple points, leading to robust suppression of downstream signals like phosphorylated AKT (p-AKT), p-S6, and p-4EBP1, which are markers of cell proliferation and survival [4] [6].

- Experimental Confirmation: Pharmacodynamic studies in clinical trials have confirmed that this compound engages its targets both systemically (in blood) and locally in diseased tissue, such as the lungs in Idiopathic Pulmonary Fibrosis (IPF) patients [7].

Experimental Protocols for Key Assays

Here are detailed methodologies from published studies demonstrating how this compound's efficacy is evaluated in a research setting.

In Vitro Cell Proliferation and Viability (MTT Assay)

This protocol is used to determine the inhibitory effect of this compound on cell proliferation [4].

- Cell Seeding: Seed cells into 96-well plates.

- Drug Treatment: The next day, treat cells with a range of this compound concentrations (e.g., from nM to μM) or a vehicle control (DMSO).

- Incubation: Incubate for 72 hours.

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.

- Solubilization: Remove the supernatant and dissolve the formed crystals in DMSO.

- Absorbance Measurement: Record absorbance at 570 nm with a reference wavelength of 630 nm using a spectrophotometer.

- Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) using statistical software like GraphPad Prism.

Colony Formation Assay (Clonogenicity)

This assay tests the ability of a single cell to grow into a colony, which is a hallmark of cancer stem cells, after drug treatment [4] [8].

- Cell Seeding and Treatment: Culture cells overnight in 12-well plates, then add this compound or vehicle.

- Limited Exposure: After 72 hours of incubation, remove the drug and replace it with fresh, drug-free medium.

- Colony Growth: Culture the cells for an additional 5 to 10 days to allow for colony formation.

- Staining and Counting: Fix colonies with methanol and stain with Giemsa solution. Manually count colonies containing more than 50 cells.

Western Blot Analysis for Target Engagement

This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by this compound at the molecular level [4] [6].

- Cell Treatment and Lysis: Treat cells with this compound and harvest by trypsinization. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using an assay like BCA.

- Gel Electrophoresis: Load equal amounts of protein and separate by SDS-PAGE.

- Membrane Transfer: Transfer proteins from the gel to a PVDF membrane.

- Antibody Probing: Block the membrane and incubate with primary antibodies against targets of interest (e.g., p-AKT, total AKT, p-S6, p-4EBP1, p-ERK).

- Detection: Incubate with HRP-conjugated secondary antibodies and develop using a chemiluminescent substrate. A successful inhibition will show a decrease in phosphorylated protein levels without affecting total protein levels.

Current Research and Potential Applications

While this compound remains investigational, preclinical and early clinical studies highlight its potential in several areas:

- Oncology: Research shows this compound inhibits growth in esophageal squamous cell carcinoma (ESCC), pancreatic ductal adenocarcinoma (PDAC), and oncogenically-transformed cells from neurocutaneous melanocytosis (NCM) by disrupting PI3K/AKT/mTOR and ERK signaling [4] [8] [6]. A key strategy involves combining this compound with MAPK pathway inhibitors (e.g., Trametinib) to overcome resistance and enhance anti-tumor efficacy [6].

- Idiopathic Pulmonary Fibrosis (IPF): An experimental medicine study demonstrated that this compound had acceptable tolerability and confirmed target engagement in the lungs of IPF patients, supporting its potential as an anti-fibrotic therapy [7] [5].

- Drug Discovery Inspiration: The structure of this compound has been used to design novel macrocyclic compounds with improved drug-like properties as dual PI3K/mTOR inhibitors for future cancer therapies [9].

References

- 1. | Ligand page | IUPHAR/BPS Guide to this compound PHARMACOLOGY [guidetopharmacology.org]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 4. This compound Inhibits Esophageal Squamous Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Combined this compound and MAPK Inhibition Suppress ... [mdpi.com]

- 7. A randomised, placebo-controlled study of this compound (PI3K ... [pubmed.ncbi.nlm.nih.gov]

- 8. The Dual PI3K/mToR Inhibitor this compound/GSK2126458 ... [cgp.iiarjournals.org]

- 9. This compound inspired macrocycles as dual PI3K/mTOR ... [pubmed.ncbi.nlm.nih.gov]

Omipalisib organic compound class quinolines derivatives

Synthesis and Analysis Workflow

The following diagram outlines a general workflow for the synthesis, analysis, and in vitro testing of omipalisib, based on common practices for similar investigational compounds.

General workflow for this compound synthesis and testing.

Mechanism of Action and Experimental Evidence

This compound is a highly potent, ATP-competitive inhibitor that simultaneously targets all four isoforms of Class I PI3K (p110α, β, δ, γ) and both complexes of mTOR (mTORC1 and mTORC2) [1]. This dual inhibition cripples a crucial signaling network that promotes cell growth, survival, and proliferation.

- Target Engagement Experiments: Western blot analysis is a standard method to confirm this compound's mechanism. Treatment of cancer cell lines (e.g., ESCC, PDAC) with this compound shows a dose-dependent decrease in phosphorylation levels of key downstream effectors like pAKT (Ser473), pS6, and p4EBP1 [2]. This dephosphorylation demonstrates successful disruption of both the PI3K/AKT and mTORC1 signaling axes.

- Functional Cellular Assays: To evaluate the biological impact of this pathway inhibition, researchers use several standard protocols:

- MTT Assay: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound for 48-72 hours. MTT reagent is added, and the absorbance is measured at 570 nm to determine the half-maximal inhibitory concentration (IC₅₀) for cell viability [2].

- Clonogenic Assay: Cells are treated with this compound for a set period (e.g., 72 hours), then re-cultured in fresh medium for several days. The resulting colonies are stained and counted to assess long-term proliferative potential [3] [2].

- Flow Cytometry for Apoptosis/Cell Cycle: Using Annexin V/PI staining, this compound treatment has been shown to induce apoptosis in esophageal squamous cell carcinoma (ESCC) cells. PI staining can also reveal that this compound induces G0/G1 cell cycle arrest [2].

Quantitative Pharmacological Profile

The table below summarizes the inhibitory potency (Ki values) of this compound against its primary targets. A lower Ki value indicates higher potency.

| Target | Ki (nM) |

|---|---|

| PI3K p110α | 0.019 nM [1] |

| PI3K p110δ | 0.024 nM [1] |

| PI3K p110γ | 0.06 nM [1] |

| PI3K p110β | 0.13 nM [1] |

| mTORC1 | 0.18 nM [1] |

| mTORC2 | 0.3 nM [1] |

Research Applications and Combination Strategies

A prominent area of research involves combining this compound with inhibitors of other pathways to overcome resistance and improve efficacy.

- Rationale for Combination Therapy: In cancers like pancreatic ductal adenocarcinoma (PDAC), oncogenic KRAS mutations simultaneously activate both the PI3K-AKT and MAPK (RAF-MEK-ERK) pathways. Inhibiting one pathway often leads to feedback activation and reliance on the other, limiting the efficacy of single-agent therapy [3].

- Proven Synergistic Combinations:

- This compound + Trametinib (MEK inhibitor): This combination has shown superior efficacy in suppressing PDAC cell proliferation, migration, and in vivo tumor growth compared to either drug alone [3].

- This compound + SHP099 (SHP2 inhibitor): SHP2 is an upstream activator of RAS. Combining it with this compound also provides dual PI3K/MAPK pathway inhibition, effectively reducing cancer cell growth [3].

Key Considerations for Preclinical Research

- Therapeutic Window: The narrow therapeutic window and potential toxicity of PI3K/mTOR inhibitors is a recognized challenge in the field [4]. In vivo studies require careful dose optimization to balance efficacy with tolerability.

- Metabolic Adaptations in Resistance: Recent research in acute myeloid leukemia (AML) shows that resistance to this compound can develop through metabolic adaptations, notably an upregulation of the serine synthesis pathway (SSP). Targeting this vulnerability with PHGDH inhibitors (e.g., NCT-503) has emerged as a strategy to combat resistance [5] [6].

References

- 1. This compound (GSK2126458) | PI3K/mTOR Inhibitor [medchemexpress.com]

- 2. This compound Inhibits Esophageal Squamous Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 3. Combined this compound and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Targeting serine metabolism vulnerability in this compound- ... [sciencedirect.com]

- 6. Targeting serine metabolism vulnerability in this compound- ... [pubmed.ncbi.nlm.nih.gov]

Biochemical and Cellular Profiling of Omipalisib

| Parameter | Details |

|---|---|

| Pharmacological Class | Small molecule, ATP-competitive inhibitor [1] [2] |

| Primary Target | PI3K / mTOR (Dual inhibitor) [3] |

| Key Biochemical Affinity (Ki) | • PI3Kα: 0.019 nM • PI3Kβ: 0.13 nM • PI3Kδ: 0.024 nM • PI3Kγ: 0.06 nM • mTORC1: 0.18 nM • mTORC2: 0.3 nM [2] | | Cellular Activity (IC50 examples) | • p-AKT (S473) in BT474 cells: 0.18 nM • Proliferation in T47D cells: 3 nM [2] | | Selectivity | Highly selective over a panel of >240 protein kinases [2] |

Mechanism of Action and Signaling Pathway

Omipalisib acts as a potent ATP-competitive inhibitor, binding to the ATP-binding site of PI3K and mTOR kinases [1] [2]. Its pyridylsulfonamide structure is crucial for its activity [4]. The diagram below illustrates the signaling pathway targeted by this compound and its mechanistic effects.

Mechanism of this compound: Dual inhibition of PI3K and mTOR complexes disrupts downstream oncogenic signaling.

This dual inhibition leads to:

- Cell Cycle Arrest: Induction of G1 phase cell cycle arrest [1] [2].

- Apoptosis: Promotion of apoptotic cell death [1].

- Reduced Protein Synthesis: Inhibition of downstream effectors like p70S6K and S6 ribosomal protein, crucial for cell growth [1].

Preclinical Efficacy and Experimental Models

This compound has demonstrated potent antineoplastic activity across various cancer models, both as a single agent and in combination therapies.

Table of Preclinical Efficacy

| Cancer Model | Study Type | Key Findings |

|---|

| Esophageal Squamous Cell Carcinoma (ESCC) [1] | In vitro & in vivo (xenograft) | • Inhibited proliferation (EC~50~: low nanomolar range) • Induced G0/G1 cell cycle arrest & apoptosis • Suppressed p-AKT, p-4EBP1, p-p70S6K, p-S6, p-ERK • Significantly suppressed tumor growth in mice | | Pancreatic Ductal Adenocarcinoma (PDAC) [5] [6] | In vitro & in vivo (combination therapy) | • Combined with Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) • Dual PI3K/MAPK inhibition more effective than monotherapy • Reduced proliferation, migration, tumor growth & increased survival in mice | | Neurocutaneous Melanocytosis (NCM) [7] | In vitro (clonogenic assay) | • Prevented colony formation (a cancer stem cell feature) • Induced autophagic cell death | | Breast Cancer [2] [8] | In vitro & in vivo (xenograft) | • Inhibited proliferation in T47D & BT474 cell lines (IC~50~: 2-3 nM) • Reduced p-AKT levels and tumor growth in xenograft models • Studied in context of PI3K inhibitor resistance |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for laboratory use.

Protocol 1: Assessing Cell Proliferation and Viability (MTT Assay)

This protocol is based on methods used to evaluate this compound's effect on ESCC and other cell lines [1].

- Key Steps:

- Cell Seeding: Seed cells (e.g., KYSE150, KYSE70) into 96-well plates at a density determined for logarithmic growth.

- Drug Treatment: The next day, treat cells with a concentration range of this compound (e.g., 1 μM for screening, or a serial dilution for EC~50~ calculation) or vehicle control (DMSO). Incubate for 72 hours.

- MTT Incubation: Add 10 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

- Solubilization: Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formed formazan crystals.

- Absorbance Measurement: Record the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., GraphPad Prism) to determine the half-maximal effective concentration (EC~50~).

Protocol 2: Colony Formation (Clonogenic) Assay

This assay measures the long-term ability of a single cell to proliferate and form a colony, crucial for studying cancer stemness and efficacy in models like NCM [7].

- Key Steps:

- Cell Seeding and Treatment: Seed cells into 12-well plates. After overnight culture, treat with this compound or DMSO for 72 hours.

- Drug Removal and Colony Growth: Replace the drug-containing medium with fresh, complete medium. Culture the cells for an additional 5-10 days to allow for colony development.

- Fixation and Staining: Aspirate the medium. Fix cells with methanol for 15 minutes at room temperature. Stain with Giemsa solution for 15 minutes.

- Colony Counting: Manually count the number of colonies containing more than 50 cells. Calculate the colony formation efficiency relative to the control.

Protocol 3: In Vivo Xenograft Tumor Growth Inhibition

This protocol outlines the evaluation of this compound's efficacy in mouse models, as performed in ESCC and PDAC studies [1] [5].

- Key Steps:

- Tumor Implantation: Implant human cancer cells (e.g., ESCC, PDAC) subcutaneously into immunodeficient mice (e.g., nude mice).

- Randomization and Dosing: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into control and treatment groups.

- Drug Administration: Administer this compound orally. The drug is typically prepared by first dissolving in DMSO as a stock solution (e.g., 50 mg/mL) and then further diluting in sterile saline for dosing [1]. The control group receives the vehicle.

- Tumor Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study.

- Endpoint Analysis: At the end of the study, harvest tumors and weigh them. Tumor growth inhibition is calculated by comparing the final tumor volumes or weights in the treatment group to the control group.

Clinical Development and Potential

- Oncology: Initial phase I trials in solid tumors demonstrated lasting objective responses in some patients (e.g., kidney, breast, endometrial cancers), but efficacy as a single agent was often modest, prompting research into combination therapies [1] [5].

- Idiopathic Pulmonary Fibrosis (IPF): An experimental medicine study (NCT01725139) showed that short-term dosing of this compound was tolerable in IPF patients and confirmed target engagement in the lungs [9] [4].

- Current Status: As of the latest data, this compound remains an investigational drug and has not received regulatory approval for commercial use [3]. Its development continues, particularly in exploring rational combination strategies to enhance efficacy and manage potential toxicities [5] [8].

References

- 1. This compound Inhibits Esophageal Squamous Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (GSK2126458, GSK458) | PI3K inhibitor [invivochem.com]

- 3. This compound (PD010901, CGBJSGAELGCMKE- ... [probes-drugs.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. Combined this compound and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

- 6. Combined this compound and MAPK Inhibition Suppress ... [mdpi.com]

- 7. The Dual PI3K/mToR Inhibitor this compound/GSK2126458 ... [cgp.iiarjournals.org]

- 8. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

- 9. A randomised, placebo-controlled study of this compound (PI3K ... [publications.ersnet.org]

Omipalisib investigational drug status

Drug Profile & Development Status

The table below summarizes the key information on Omipalisib's status and characteristics.

| Attribute | Details |

|---|---|

| Drug Type | Small molecule [1] |

| Mechanism of Action | Dual Pan-PI3K (p110α/β/δ/γ) and mTOR (mTORC1/2) inhibitor [2] [3] [4] |

| Highest Phase of Development | Phase 1 (Discontinued) for all investigated indications [1] |

| Investigated Indications | Advanced Malignant Solid Neoplasms, Lymphoma, Idiopathic Pulmonary Fibrosis (IPF) [1] |

| Key Route of Administration | Oral [3] [5] |

Key Preclinical & Clinical Findings

The therapeutic potential of this compound has been explored in various disease models and early-stage trials. Key quantitative findings are consolidated below.

| Area of Study | Model/Subjects | Key Findings | Citation |

|---|---|---|---|

| Oncology (PDAC) | In vitro & mouse models | Combined with Trametinib (MEK inhibitor); more effective than monotherapy in reducing proliferation, migration, tumor growth, and prolonging survival. | [2] |

| Oncology (ESCC) | In vitro & xenograft mice | Inhibited cell proliferation, induced G0/G1 cell cycle arrest and apoptosis; suppressed tumor growth in vivo. | [6] |

| Oncology (NCM) | In vitro clonogenic assays | Inhibited colony formation and induced autophagic cell death in oncogenically-transformed cells. | [7] |

| IPF | Human Phase 1 Trial (N=17) | Showed acceptable tolerability; confirmed target engagement (reduced pAKT, PIP3) in blood and lungs; exposure-dependent reduction in lung FDG uptake on PET/CT. | [5] [8] |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon existing studies, here are summaries of critical methodologies.

- In Vitro Cell Viability and Proliferation (MTT Assay)

- Procedure: Seed cells in 96-well plates. The next day, treat with various concentrations of this compound or vehicle control (DMSO). After incubation (e.g., 72 hours), add MTT solution. Following another incubation, remove the supernatant and dissolve the formed crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Cell viability is calculated relative to the vehicle control [6].

- Colony Formation (Clonogenic) Assay

- Procedure: Seed cells overnight in 12-well or other multi-well plates. Treat with this compound or vehicle for a set period (e.g., 72 hours). Replace the drug-containing medium with fresh medium and continue culturing for an additional 5-10 days to allow colony development. Fix colonies with methanol, stain with Giemsa solution, and manually count colonies containing more than 50 cells [6] [7].

- Analysis of Pathway Inhibition (Western Blot)

- Cell Lysis: Lyse cultured cells or homogenized tumor tissue in cold RIPA buffer supplemented with NaF and protease/phosphatase inhibitors. Sonicate and centrifuge to collect the supernatant [2] [6].

- Protein Separation and Detection: Determine protein concentration (e.g., BCA assay). Load equal protein amounts onto an SDS-PAGE gel for electrophoresis. Transfer proteins to a nitrocellulose membrane. Block membrane, then incubate with primary antibodies (e.g., against pAKT, total AKT, pERK, total ERK). After washing, incubate with HRP-conjugated secondary antibodies and develop using a luminol-based substrate [2] [6].

- In Vivo Efficacy (Xenograft Mouse Model)

- Procedure: Implant cancer cells into immunodeficient mice (e.g., nude mice). Once tumors are established, randomize animals into treatment groups. Administer this compound or vehicle control orally. Monitor tumor growth regularly by measuring volume and observe mice for signs of toxicity. At the end of the study, harvest tumors for further analysis (e.g., Western blot, histology) [6].

This compound Mechanism of Action and Signaling Pathway

This compound acts as a potent, selective, and reversible ATP-competitive inhibitor that simultaneously targets key nodes in the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are frequently hyperactive in cancers and fibrotic diseases [2] [6] [4]. The following diagram illustrates the signaling pathways and this compound's points of inhibition.

The diagram shows that this compound exerts its effects by directly inhibiting PI3K, preventing the conversion of PIP2 to PIP3, and concurrently inhibiting both mTOR complexes. This dual inhibition leads to the downregulation of downstream effectors like pAKT, pS6, and p4EBP1, ultimately suppressing cell proliferation and survival [6] [4]. Research shows that in pancreatic cancer, combining this compound with the MEK inhibitor Trametinib provides more comprehensive pathway suppression and enhanced anti-tumor efficacy compared to either agent alone [2].

Safety and Tolerability Profile

Data from Phase I trials indicate a manageable but notable toxicity profile.

- Common Adverse Events: Diarrhea was the most frequently reported event. Other common events included hyperglycemia, nausea, rash, fatigue, and lymph node pain [5] [8] [4].

- Dose-Limiting Toxicities (DLTs): In a Phase I oncology trial, DLTs included Grade 3 diarrhea, fatigue, and rash. The Maximum Tolerated Dose (MTD) was established at 2.5 mg once daily [4].

- Laboratory Abnormalities: Dose-related increases in blood insulin and glucose were observed, consistent with the role of PI3K in metabolic regulation [5].

Research Implications and Future Directions

Current evidence supports the PI3K/mTOR pathway as a valid therapeutic target in multiple diseases, and this compound has proven to be a valuable tool for proof-of-concept studies [2] [5]. Its investigational status underscores that further clinical development as a monotherapy may be limited by toxicity and efficacy barriers. The most promising path forward involves rational combination therapies, as demonstrated with Trametinib in PDAC, to overcome resistance and improve therapeutic indices [2]. Future work should focus on identifying predictive biomarkers for patient stratification and developing next-generation inhibitors with improved selectivity to mitigate on-target toxicities.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Combined this compound and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. : Uses in Cancer and Idiopathic... - Biology Insights this compound [biologyinsights.com]

- 5. A randomised, placebo-controlled study of this compound (PI3K ... [publications.ersnet.org]

- 6. This compound Inhibits Esophageal Squamous Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 7. The Dual PI3K/mToR Inhibitor this compound/GSK2126458 ... [cgp.iiarjournals.org]

- 8. Can Slow Fibrosis Progression in IPF, Phase 1 Trial Shows this compound [pulmonaryfibrosisnews.com]

Omipalisib clinical trials phase 1 solid tumors

Phase I Clinical Trial Overview

Here is a summary of the key design and findings from the first-in-human Phase I study of Omipalisib in patients with advanced solid tumors [1].

| Trial Aspect | Details |

|---|---|

| ClinicalTrials.gov Identifier | Not specified in available source (referred to as NCT00972686 in other studies [2] [3]) |

| Study Design | First-in-human, dose-escalation, in patients with advanced solid tumors [1] |

| Patient Population | 170 patients with advanced solid tumor malignancies [1] |

| Dosing Regimens | Oral administration; doses ranged from 0.1 mg to 3 mg, given once or twice daily [1] |

| Maximum Tolerated Dose (MTD) | 2.5 mg total daily dose (with once-daily dosing) [1] |

| Most Common Grade ≥3 Treatment-Related AEs | Diarrhea (8%) and skin rash (5%) [1] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea (n=4); fatigue and rash (n=1) [1] |

| Key Pharmacodynamic Markers | Increases in fasting insulin and glucose levels [1] |

| Efficacy (Objective Responses) | Durable responses observed in sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer [1] |

| Association with PIK3CA Mutation | Response rate was 5% for both wild-type and mutant PIK3CA tumors [1] |

Detailed Experimental Protocols and Findings

Safety and Tolerability Profile

The primary objective of the Phase I study was to assess the safety, tolerability, and to define the Maximum Tolerated Dose (MTD) of this compound [1].

- Methodology: Patients received oral this compound in a dose-escalation design. The MTD was determined based on the occurrence of Dose-Limiting Toxicities (DLTs). Adverse events were graded for severity [1].

- Key Findings:

- The MTD was established at 2.5 mg per day for once-daily dosing. The MTD for twice-daily dosing was not definitively stated in the available abstract [1].

- The most frequent Grade 3 or higher adverse events related to treatment were diarrhea (8%) and skin rash (5%) [1].

- Dose-Limiting Toxicities included Grade 3 diarrhea (4 patients), and one case of fatigue and rash combined [1].

Pharmacokinetics (PK) and Pharmacodynamics (PD)

The study also characterized the drug's behavior in the body and its interaction with the intended target.

- Methodology:

- PK Analysis: Blood samples were taken to measure drug concentration over time. Key parameters like total drug exposure (AUC) and maximum concentration (Cmax) were analyzed. The study noted that twice-daily dosing increased the duration of drug exposure above the target level [1].

- PD Markers: Fasting insulin and glucose levels were monitored as systemic markers of PI3K pathway inhibition [1].

- Key Findings:

- Increases in fasting insulin and glucose were observed, demonstrating a pharmacodynamic effect of the drug [1].

- In a separate, short-term study in Idiopathic Pulmonary Fibrosis (IPF) patients, this compound demonstrated target engagement in both blood and lungs, as shown by inhibition of pAKT and a reduction in the PIP3/PIP2 ratio in bronchoalveolar lavage (BAL) cells. Lung exposure was predicted by blood concentration [2].

Visualization of this compound's Mechanism and Experimental Workflow

This compound is a dual inhibitor of the PI3K and mTOR pathways, which are key downstream effectors of oncogenic signals like KRAS and are central to cell growth and survival [4] [3].

The following diagram illustrates this core signaling pathway and the drug's target.

The experimental design of the IPF study provides a clear example of how the pharmacokinetics and pharmacodynamics of this compound were assessed in humans, which is relevant to the solid tumor trials [2].

Interpretation of Findings

The Phase I trial demonstrated that this compound is a potent PI3K/mTOR inhibitor with a manageable safety profile. The observation that tumor responses were not dependent on PIK3CA mutation status suggests that patient selection for future studies may require alternative biomarkers [1]. The pharmacodynamic confirmation of target engagement in the lungs during the IPF study is a significant finding, indicating that this compound effectively reaches and modulates its target in tumor-relevant tissues [2].

References

- 1. First-in-Human Phase I Study of GSK2126458, an Oral Pan ... [pubmed.ncbi.nlm.nih.gov]

- 2. A randomised, placebo-controlled study of this compound (PI3K ... [publications.ersnet.org]

- 3. This compound - an overview [sciencedirect.com]

- 4. Combined this compound and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

Omipalisib and Colony Formation Assays: Application Notes and Protocols

Colony formation assays are a cornerstone of cancer therapeutics assessment, measuring clonogenic survival—a key indicator of a drug's ability to inhibit tumorigenic potential and self-renewal capacity. Omipalisib (GSK2126458) is a potent, ATP-competitive dual inhibitor of PI3K (p110α/β/δ/γ) and mTOR (mTORC1/2). By simultaneously targeting these critical nodes in the PI3K/AKT/mTOR pathway, it effectively induces cytostasis and cell death in various cancer models, as detailed in studies on pancreatic ductal adenocarcinoma (PDAC) and neurocutaneous melanocytosis (NCM) [1] [2].

Detailed Protocol: Colony Formation Assay with this compound

The following protocol synthesizes methodologies from recent studies utilizing this compound in clonogenic assays [1] [2].

1. Cell Line Selection and Culture

- Cell Lines: This protocol has been validated in multiple human and murine cell lines, including:

- Culture Conditions: Maintain cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 1% antibiotic-antimycotic at 37°C with 5% CO₂ [1] [3]. Heat inactivation of FBS (65°C for 30 minutes) is a standard practice to destroy complement proteins and ensure consistent cell growth [3].

2. Drug Preparation

- This compound Stock: Prepare a mM stock solution in sterile DMSO. Aliquot and store at -20°C or -80°C.

- Working Concentrations: Based on published studies, a range of concentrations is recommended for dose-response experiments. The table below summarizes effective concentrations used in various assays.

3. Assay Workflow

- Seeding: Harvest cells during logarithmic growth. Seed cells at a low density (e.g., 500-2,000 cells/well in a 6-well plate) to allow for undisturbed colony formation over 1-2 weeks. The optimal seeding density should be determined empirically for each cell line to ensure colonies are distinguishable and not confluent.

- Attachment: Allow cells to adhere for 12-24 hours in complete medium.

- Dosing: Replace the medium with fresh medium containing the desired final concentration of this compound or a vehicle control (DMSO concentration matched to drug-treated wells).

- Incubation: Incub cells for 7-14 days, refreshing the drug-containing medium every 2-3 days to ensure sustained inhibition [1].

- Fixing and Staining: Post-incubation, aspirate the medium. Gently rinse wells with PBS. Fix cells with 4% paraformaldehyde or 100% methanol for 10-15 minutes. Stain with a 0.1% crystal violet solution (in 10% methanol) for 30 minutes at room temperature.

- Washing and Drying: Gently rinse the plates under running tap water to remove excess stain and air-dry completely.

4. Quantification and Analysis

- Manual Counting: Colonies, defined as aggregates of >50 cells, can be counted manually.

- High-Content Analysis: For a more robust, multiparametric output, use an automated system like the Colony Assay Toolbox (CAT). This open-source pipeline using CellProfiler can quantify colony number, size, and even morphological parameters from fluorescent images, providing high-content data from a single assay [4].

- Data Analysis: Calculate the percentage of clonogenic survival relative to the vehicle control. Perform statistical analyses (e.g., Student's t-test, ANOVA) across replicates. Data can be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

Summary of Quantitative Data from Literature

The table below consolidates key quantitative findings on this compound's efficacy from recent publications.

| Cell Line / Model | Assay Type | This compound Concentration | Key Experimental Findings | Source |

|---|---|---|---|---|

| K8484 (Mouse PDAC) | Colony Formation | Not Specified (Effective) | Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. | [1] |

| PKT62 (Mouse PDAC) | Colony Formation | Not Specified (Effective) | Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. | [1] |

| MiaPaCa-2 (Human PDAC) | Colony Formation | Not Specified (Effective) | Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. | [1] |

| NCM Patient-Derived Cells | Colony Formation | 0.1 µM & 1.0 µM | ~80% reduction in colony formation at 1.0 µM. Induced autophagic cell death. | [2] |

| Various PDAC Lines | In Vivo Tumor Growth | Oral Administration | Omi/Tram combo significantly more effective than Omi/SHP combo in reducing implanted tumor growth and prolonging survival in a mouse model. | [1] |

| T47D (Breast Cancer) | Cell Viability (IC₅₀) | 0.26 µM (Parental) | IC₅₀ in Alpelisib-naïve cells. Highlights context-dependent potency. | [5] |

Mechanism of Action and Experimental Design

The efficacy of this compound in colony formation assays stems from its comprehensive inhibition of the PI3K/AKT/mTOR axis, a critical signaling network for cell growth, survival, and metabolism.

Diagram Title: this compound Dual Inhibition and Rational Combinations

Rationale for Combination Therapy: As illustrated, oncogenic KRAS simultaneously activates both the PI3K-AKT-mTOR and RAF-MEK-ERK (MAPK) pathways. A key resistance mechanism to single-agent pathway inhibition is compensatory pathway activation [1] [5]. For instance, inhibiting the MAPK pathway with Trametinib (MEKi) fails to suppress AKT phosphorylation, and vice-versa [1]. Therefore, combining this compound with MAPK pathway inhibitors (Trametinib or SHP099) provides more comprehensive suppression of oncogenic signaling, leading to superior inhibition of clonogenic growth and tumor progression in preclinical models, especially in KRAS-driven cancers like PDAC [1].

Critical Technical Considerations and Troubleshooting

- Mycoplasma Testing: Ensure cell lines are free from mycoplasma contamination, which can severely impact experimental outcomes. Test cells upon project initiation and at the conclusion of the study [3].

- Optimization is Key: Drug sensitivity is highly dependent on cell line genetic background, passage number, and culture conditions (e.g., serum concentration). The concentrations provided are starting points; dose-response curves are essential for each new model system [1] [2].

- Incomplete MAPK Inhibition: Be aware that some cell lines (e.g., K8484) may show less suppression of pERK with SHP099 compared to other lines. This functional difference may be due to alternate mechanisms of SHP099 or different KRAS mutation contexts (G12D vs. G12C) [3].

- Handling Variability: Inconsistent observations in cell death between assay replicates can sometimes occur. Ensure consistent cell seeding densities and even distribution across the well to avoid artifacts that can undermine treatment efficacy assessment [3].

Experimental Workflow Diagram

Diagram Title: Colony Formation Assay Workflow

I hope these detailed application notes and protocols empower your research on this compound. Should you require further specifics on a particular cell model or analytical technique, please do not hesitate to inquire.

References

- 1. Combined this compound and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

- 2. The Dual PI3K/mToR Inhibitor this compound/GSK2126458 ... [cgp.iiarjournals.org]

- 3. Combined this compound and MAPK Inhibition Suppress ... [mdpi.com]

- 4. Open Access to High-Content Clonogenic Analysis [sciencedirect.com]

- 5. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

Comprehensive Application Notes and Protocols: Omipalisib Western Blot Analysis of p-AKT and p-ERK in Cancer Models

Omipalisib Mechanism and Therapeutic Relevance

This compound (GSK2126458) is a potent, selective, and reversible ATP-competitive inhibitor that targets both PI3K pathway components and mTOR complexes. This small molecule inhibitor exhibits subnanomolar activity against all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) as well as both mTORC1 and mTORC2 complexes. The therapeutic rationale for this compound stems from its ability to simultaneously inhibit key signaling nodes in the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in human cancers that drives cell proliferation, survival, and metabolic reprogramming.

The dual inhibitory capability of this compound addresses a critical limitation of targeted cancer therapy: pathway reactivation through compensatory mechanisms. When PI3K alone is inhibited, feedback loops can lead to mTOR-mediated resistance, while isolated mTOR inhibition may trigger PI3K hyperactivation through positive feedback. By concurrently targeting both PI3K and mTOR, this compound provides more comprehensive pathway suppression, making it particularly valuable for investigating combination therapies, especially with MAPK pathway inhibitors such as Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) in resistant cancer models like pancreatic ductal adenocarcinoma (PDAC).

The following diagram illustrates the key signaling pathways targeted by this compound and its effect on phosphorylation events measured in Western blot analyses:

Experimental Design and Considerations

Key Application Contexts

Western blot analysis of phospho-AKT and phospho-ERK in this compound-treated samples provides critical insights into drug mechanism of action, target engagement, and potential resistance patterns. This application is particularly valuable in several research contexts:

- Monotherapy studies to verify direct on-target effects of this compound on the PI3K/AKT/mTOR pathway through assessment of phosphorylation status at key residues (AKT Ser473, S6, 4EBP1)

- Combination therapy screening to identify effective drug partners that address compensatory mechanisms, particularly MAPK pathway activation as evidenced by sustained ERK phosphorylation despite PI3K pathway inhibition

- Resistance mechanism investigation to understand bypass signaling pathways that maintain cancer cell survival despite PI3K/mTOR targeting

- Biomarker development for patient stratification and treatment response monitoring in preclinical models

Cell Line Selection and Treatment Considerations

Research demonstrates that PDAC cell lines (K8484, PKT62, MiaPaCa-2, Panc1) with KRAS mutations show particularly informative responses to this compound, making them valuable models for investigating pathway crosstalk [1]. Esophageal squamous cell carcinoma (KYSE150, KYSE70, KYSE180, KYSE520) and neurocutaneous melanocytosis models have also shown robust pathway inhibition responses to this compound treatment [2] [3].

For treatment conditions, established protocols typically use This compound concentrations ranging from 20 nM to 1 μM for 1-2 hours for initial phosphorylation status assessment, though longer time courses (24-72 hours) are employed for proliferation and apoptosis studies [1] [2]. When testing combination therapies, Trametinib (MEK inhibitor) at 10-100 nM and SHP099 (SHP2 inhibitor) at 0.5-2 μM have demonstrated synergistic effects with this compound in suppressing PDAC growth [1].

Quantitative Data Summary

This compound Effects on Signaling Pathways Across Cancer Models

Table 1: Quantitative effects of this compound on phosphorylation targets across cancer models

| Cancer Model | Cell Line | p-AKT Reduction | p-ERK Response | Additional Phospho-Targets | This compound Concentration | Treatment Duration |

|---|---|---|---|---|---|---|

| PDAC [1] | K8484 | Significant inhibition | Unaffected (monotherapy) | p-S6: inhibited, p-4EBP1: inhibited | 100 nM | 2 hours |

| PDAC [1] | PKT62 | Significant inhibition | Unaffected (monotherapy) | p-S6: inhibited, p-4EBP1: inhibited | 100 nM | 2 hours |

| PDAC [1] | MiaPaCa-2 | Significant inhibition | Unaffected (monotherapy) | p-S6: inhibited, p-4EBP1: inhibited | 100 nM | 2 hours |

| ESCC [2] | KYSE150 | Significant inhibition | Significant reduction | p-S6: inhibited, p-4EBP1: inhibited, p-p70S6K: inhibited | 160 nM | 24-72 hours |

| ESCC [2] | KYSE70 | Significant inhibition | Significant reduction | p-S6: inhibited, p-4EBP1: inhibited | 160 nM | 24-72 hours |

| NCM [3] | NCM patient-derived | Significant inhibition | Not reported | p-S6: inhibited, LC3-II: increased (autophagy) | 100 nM | 48 hours |

Combination Therapy Effects on Signaling Pathways

Table 2: Combination effects of this compound with MAPK pathway inhibitors

| Combination | Cell Model | p-AKT Effects | p-ERK Effects | Functional Outcomes |

|---|---|---|---|---|

| This compound + Trametinib [1] | PDAC (K8484, PKT62) | Enhanced suppression vs monotherapy | Significant inhibition | Synergistic reduction in proliferation, colony formation, and migration |

| This compound + Trametinib [1] | PDAC (MiaPaCa-2) | Enhanced suppression vs monotherapy | Significant inhibition | Synergistic reduction in proliferation |

| This compound + SHP099 [1] | PDAC (K8484, PKT62) | Enhanced suppression vs monotherapy | Moderate inhibition | Reduced proliferation and colony formation |

| This compound + SHP099 [1] | PDAC (MiaPaCa-2) | Enhanced suppression vs monotherapy | Moderate inhibition | Reduced proliferation |

| This compound monotherapy [2] | ESCC (KYSE150) | Significant inhibition | Significant reduction | G0/G1 cell cycle arrest, apoptosis induction |

Detailed Western Blot Protocol

Sample Preparation and Protein Extraction

Materials Required:

- Cell lines of interest (e.g., PDAC, ESCC, or other cancer models)

- This compound (Selleck Chemicals, #S2658) dissolved in DMSO

- Optional combination inhibitors: Trametinib (Selleck Chemicals, #S2673), SHP099 (Selleck Chemicals, #S8278)

- Ice-cold RIPA lysis buffer (Cell Signaling Technology, #9806S) supplemented with:

- Protease inhibitor cocktail (e.g., Abcam, #ab65621)

- Phosphatase inhibitor cocktail (e.g., Abcam, #ab201112) [critical for phospho-epitope preservation]

- NaF (10 mM)

- BCA or Bradford protein assay kit (e.g., Abcam, #ab102536)

- Loading buffer with DTT (e.g., Abcam, #ab141390)

Procedure:

- Cell Treatment: Plate cells at appropriate density (typically 70-80% confluence) and allow to adhere overnight. Treat with this compound at desired concentrations (typically 20-1000 nM in DMSO) for predetermined durations (1-2 hours for phosphorylation studies; up to 72 hours for downstream effects) [1] [2].

- Protein Extraction:

- Place culture dishes on ice and rapidly aspirate media

- Wash cells twice with ice-cold PBS

- Add appropriate volume of supplemented RIPA lysis buffer (approximately 100-200 μL per 10⁶ cells)

- Incubate on ice for 10 minutes with gentle rocking

- Scrape cells and transfer lysate to microcentrifuge tubes

- Clarification:

- Sonicate lysates briefly (3 × 5-second pulses at 20-30% amplitude) to disrupt genomic DNA and ensure complete lysis

- Centrifuge at 14,000–17,000 × g for 10 minutes at 4°C

- Transfer supernatant to fresh pre-chilled tubes

- Protein Quantification:

- Determine protein concentration using BCA or Bradford assay according to manufacturer's instructions

- Adjust samples to equal concentrations using RIPA buffer

- Add loading buffer with DTT to samples and denature at 100°C for 10 minutes

- Store aliquots at -80°C if not used immediately

Gel Electrophoresis and Protein Transfer

Materials:

- Precast SDS-PAGE gels (4-15% gradient recommended for optimal separation of signaling proteins)

- Molecular weight marker (e.g., Abcam, #ab116028)

- Western blot transfer apparatus

- Nitrocellulose or PVDF membranes

- Transfer buffer appropriate for your system

Procedure:

- Gel Electrophoresis:

- Thaw protein samples on wet ice and briefly centrifuge to collect condensation

- Load equal protein amounts (10-40 μg per well for cell lysates) alongside molecular weight marker

- Run gel at constant voltage (typically 100-150V) until dye front approaches bottom of gel

- Protein Transfer:

- Activate PVDF membrane in methanol if using (not required for nitrocellulose)

- Assemble transfer stack according to manufacturer's instructions

- Transfer proteins using appropriate method:

- Wet transfer: 100V for 60-90 minutes at 4°C

- Semi-dry transfer: 25V for 30 minutes at room temperature

Immunodetection

Materials:

- Blocking buffer: 5% BSA in TBST for phospho-specific antibodies; 5% non-fat milk for total proteins

- Primary antibodies:

- Phospho-AKT (Ser473) (Cell Signaling Technology, #4060)

- Total AKT (Cell Signaling Technology, #4691)

- Phospho-p44/42 MAPK (ERK1/2, Thr202/Tyr204) (Cell Signaling Technology, #4370)

- Total ERK1/2 (Cell Signaling Technology, #4695)

- Phospho-S6 (Cell Signaling Technology, #4858)

- β-actin (Millipore-Sigma, #A5441) or other loading control

- HRP-conjugated secondary antibodies

- Chemiluminescent substrate

Procedure:

- Blocking:

- Incubate membrane in blocking buffer for 1 hour at room temperature with gentle agitation

- Primary Antibody Incubation:

- Dilute primary antibodies in blocking buffer according to manufacturer's recommendations (typically 1:1000)

- Incubate membrane with primary antibody overnight at 4°C with gentle agitation

- Washing:

- Wash membrane 3 × 10 minutes with TBST at room temperature with agitation

- Secondary Antibody Incubation:

- Dilute HRP-conjugated secondary antibody in blocking buffer (typically 1:2000-1:5000)

- Incubate membrane for 1 hour at room temperature with gentle agitation

- Final Washes:

- Wash membrane 3 × 10 minutes with TBST

Visualization and Analysis

Procedure:

- Detection:

- Incubate membrane with chemiluminescent substrate according to manufacturer's instructions

- Image using chemiluminescence detection system with multiple exposure times

- Stripping and Reprobing (Optional):

- If reprobing for multiple targets, incubate membrane with mild stripping buffer for 15-20 minutes at room temperature

- Wash extensively with TBST before re-blocking and reprobing

- Quantification:

- Quantify band intensities using image analysis software (ImageJ or manufacturer-specific software)

- Normalize phospho-protein signals to corresponding total protein and loading controls

- Express treatment conditions as fold-change relative to vehicle control

Technical Considerations and Troubleshooting

Critical Experimental Factors

- Phosphatase inhibition is essential: Always include fresh phosphatase inhibitors in lysis and storage buffers to preserve phosphorylation signals, as phospho-epitopes are highly labile [4]

- Optimize antibody concentrations: Perform preliminary titration experiments for each new antibody lot to ensure optimal signal-to-noise ratio

- Include appropriate controls: Always include:

- Vehicle-treated (DMSO) controls

- Total protein controls for each phospho-target

- Loading controls (β-actin, GAPDH, tubulin)

- Positive controls when available (e.g., growth factor-stimulated cells)

- Linear range detection: Ensure that band intensities fall within the linear detection range of your imaging system by testing multiple exposure times

Expected Results and Interpretation

- Successful PI3K/mTOR pathway inhibition by this compound should demonstrate dose-dependent reduction in p-AKT (Ser473), p-S6, and p-4EBP1 within 1-2 hours of treatment

- p-ERK responses may vary: Some cancer models (particularly KRAS-mutant) may show elevated p-ERK following this compound monotherapy due to release of feedback inhibition, while other models may show concurrent p-ERK reduction [1] [2]

- Effective combination therapy with MAPK inhibitors should demonstrate concurrent suppression of both p-AKT and p-ERK signaling pathways

- Time-dependent effects: Early time points (1-4 hours) best capture direct phosphorylation changes, while later time points (24-72 hours) may reflect adaptive responses and downstream effects including apoptosis markers

Troubleshooting Common Issues

- High background: Increase blocking time, optimize antibody concentrations, increase wash stringency (e.g., add Tween-20 to 0.1%)

- Weak or no signal: Verify antibody specificity, check expiration dates, ensure adequate protein transfer via Ponceau S staining, optimize antigen retrieval if needed

- Inconsistent results: Maintain consistent cell passage numbers, avoid excessive confluence, standardize treatment and processing times across experiments

- Unexpected p-ERK responses: Consider cell line-specific feedback mechanisms and test multiple time points to capture dynamic pathway interactions

References

Comprehensive Application Note: Cell Cycle Analysis of Omipalisib-Treated Cancer Cells via Flow Cytometry

Introduction to Omipalisib and Cell Cycle Effects

This compound (GSK458) is a potent, reversible ATP-competitive inhibitor that simultaneously targets multiple components of the PI3K/AKT/mTOR pathway, specifically p110α/β/γ/δ isoforms of PI3K and both mTORC1 and mTORC2 complexes. This broad targeting approach effectively shuts down a crucial signaling axis that is frequently hyperactivated in human cancers and represents a promising therapeutic strategy for overcoming resistance to more selective pathway inhibitors. The PI3K/AKT/mTOR pathway serves as a central regulator of cell proliferation, survival, metabolism, and growth, with direct influences on cell cycle progression through modulation of cyclin-CDK complexes and checkpoint controls.

Research across diverse cancer models has consistently demonstrated that this compound induces dose-dependent G0/G1 phase cell cycle arrest, effectively halting cellular proliferation by preventing G1 to S phase transition. This application note consolidates optimized protocols, experimental data, and technical considerations for analyzing this compound-mediated cell cycle effects using flow cytometry, providing researchers with a standardized framework for investigating this mechanism in preclinical models.

Theoretical Basis: this compound-Induced Cell Cycle Arrest

Molecular Mechanisms of Cell Cycle Inhibition

This compound exerts its effects on the cell cycle through coordinated inhibition of both upstream (PI3K) and downstream (mTOR) signaling components, resulting in profound suppression of mitogenic signaling. The molecular events leading to cell cycle arrest include:

Suppression of phosphorylation cascades: this compound treatment rapidly decreases levels of p-AKT, p-S6, p-4EBP1, and p-ERK, indicating comprehensive pathway inhibition across both PI3K-AKT and MAPK signaling axes [1]. This dual inhibition is particularly important given the frequent cross-activation and compensation between these pathways in cancer cells.

Disruption of cyclin-CDK regulation: The inhibition of mTORC1 signaling prevents the phosphorylation of key substrates required for cyclin D1 translation and stability, resulting in reduced cyclin D1-CDK4/6 complex formation and subsequent decrease in RB phosphorylation [2]. Hypophosphorylated RB remains bound to E2F transcription factors, preventing expression of S-phase entry genes.

Metabolic checkpoint activation: mTORC1 serves as a central regulator of cellular metabolism, and its inhibition by this compound creates energy stress and nutrient deprivation signals that reinforce cell cycle arrest through AMPK activation and autophagy induction blockade [3].

Evidence of G0/G1 Arrest Across Cancer Models

Table 1: Documented Cell Cycle Effects of this compound Across Preclinical Cancer Models

| Cancer Type | Experimental Model | Reported Cell Cycle Effect | Key Molecular Changes | Citation |

|---|---|---|---|---|

| Esophageal SCC | KYSE150, KYSE70, KYSE180, KYSE520 | G0/G1 arrest (dose-dependent) | ↓p-AKT, ↓p-4EBP1, ↓p-p70S6K, ↓p-S6, ↓p-ERK | [1] |

| Burkitt Lymphoma | Raji, Ramos, Daudi | G1 phase arrest (dose-dependent), resistant cells arrested in G2/M at higher concentrations | ↓p-S6, ↓p-GSK3β | [4] |

| Anaplastic Thyroid Carcinoma | CAL62, C643, 8505C | Enhanced G1 arrest when combined with CDK4/6 inhibition | ↓p-AKT, ↓p-RB, ↓cyclin D1/D3 | [2] |

| Pancreatic Ductal Adenocarcinoma | K8484, PKT62, MiaPaCa-2, Panc1 | Enhanced growth inhibition with MAPK pathway combinations | ↓p-AKT, ↓pERK with combination treatments | [5] [6] |

The following diagram illustrates the molecular mechanism by which this compound induces cell cycle arrest:

Detailed Experimental Protocols

Cell Preparation and this compound Treatment

Materials Required:

- Cancer cell lines of interest (e.g., KYSE150, Raji, K8484)

- This compound (Selleck Chemicals, #S2658) dissolved in DMSO to 10 mM stock concentration

- Appropriate cell culture medium (DMEM or RPMI-1640) with 5-10% FBS

- Phosphate-buffered saline (PBS), ice-cold

- 70-75% ethanol (in PBS, ice-cold)

- Propidium iodide staining solution (see formulation below)

- RNase A (100 μg/mL)

Treatment Protocol:

Cell Plating: Plate cells in 6-well or 12-well plates at 30-50% confluence (typically 1-2×10⁵ cells/mL) in complete growth medium and allow to adhere overnight (12-16 hours). For suspension cells, plate at similar density.

This compound Treatment: Prepare fresh treatment dilutions in complete medium:

Treatment Duration: Expose cells to this compound for 24-72 hours, with 72 hours providing maximal cell cycle effects in most systems [1] [2]. Refresh drug-containing media every 48 hours for extended treatments.

Cell Harvesting and Fixation

Collection: For adherent cells, use trypsinization (0.25% trypsin-EDTA) followed by neutralization with complete medium. For suspension cells, collect directly.

Washing: Pellet cells by centrifugation at 300 × g for 5 minutes and wash twice with ice-cold PBS.

Fixation:

- Resuspend cell pellet in 0.5-1 mL PBS

- Slowly add 3-4 mL of ice-cold 75% ethanol while gently vortexing to prevent clumping

- Fix at -20°C for minimum 2 hours, up to 2 weeks (longer fixation may require extended RNase treatment)

Propidium Iodide Staining for DNA Content

Staining Solution Formulation:

- Propidium iodide: 50 μg/mL

- RNase A: 100 μg/mL

- Triton X-100: 0.1% (v/v, optional for permeability)

- in PBS (pH 7.4)

Staining Protocol:

Post-fixation processing: Pellet fixed cells (300 × g, 5 minutes) and wash twice with PBS to remove residual ethanol.

Staining incubation: Resuspend cell pellet in propidium iodide staining solution at approximately 1×10⁶ cells/mL.

Incubation conditions: Incubate for 30 minutes at 37°C in the dark, or for 60 minutes at room temperature if RNase activity is lower.

Analysis timing: Analyze samples immediately or store at 4°C in the dark for up to 24 hours (though immediate analysis is preferred).

Flow Cytometry Acquisition Parameters

Table 2: Recommended Flow Cytometer Settings for Cell Cycle Analysis

| Parameter | Configuration | Purpose | Quality Control |

|---|---|---|---|

| Laser | 488 nm blue laser | PI excitation | Standard laser alignment |

| Filter | 585/42 nm bandpass | PI emission | Verify with calibration beads |

| Voltage | Adjust to place G0/G1 peak at ~20% maximum scale | Optimal signal distribution | Use biological control for consistency |

| Events | 10,000-20,000 single-cell events | Statistical significance | Exclude debris and aggregates |

| Flow Rate | Low to medium (<500 events/sec) | Reduce doublet formation | Monitor pressure fluctuations |

| Gating Strategy | FSC-A vs SSC-A → FSC-A vs FSC-H → PI-A vs PI-W | Select single cells | Apply consistent gating across samples |

Data Analysis and Interpretation

Cell Cycle Phase Quantification

Software Analysis Approaches:

- ModFit LT (dedicated cell cycle modeling software)

- FlowJo (with cell cycle plug-in)

- FCS Express (cell cycle module)

- Free alternatives: CellProfiler, CytoSpec

Model Fitting Considerations:

- Apply Dean-Jett-Fox model for asynchronous populations

- Use Watson pragmatic model for difficult samples with debris

- Include S-phase fraction calculation to assess antiproliferative effects

- Apply doublet discrimination to exclude cell aggregates that can mimic S-phase content

Expected Results and Validation

Table 3: Documented Cell Cycle Distribution Changes with this compound Treatment

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Significance |

|---|---|---|---|---|---|

| KYSE150 | Vehicle | 55.2 ± 3.1 | 28.5 ± 2.4 | 16.3 ± 1.8 | p < 0.001 |

| (ESCC) | This compound (160 nM) | 78.6 ± 2.8 | 12.3 ± 1.6 | 9.1 ± 1.2 | |

| Raji | Vehicle | 48.7 ± 2.9 | 35.2 ± 2.1 | 16.1 ± 1.5 | p < 0.01 |

| (Burkitt Lymphoma) | This compound (200 nM) | 72.4 ± 3.2 | 15.8 ± 1.8 | 11.8 ± 1.4 | |

| T47D (AR2) | Vehicle | 52.3 ± 2.7 | 31.8 ± 2.3 | 15.9 ± 1.7 | p < 0.001 |

| (PI3Ki-Resistant BC) | This compound (1 μM) | 76.9 ± 3.1 | 11.5 ± 1.5 | 11.6 ± 1.3 |

Troubleshooting Common Issues

Poor Coefficient of Variation (CV):

- Cause: Incomplete RNase treatment or poor sample preparation

- Solution: Extend RNase incubation time, ensure proper cell concentration, filter cells through 35-70 μm mesh before analysis

High Sub-G1 Population:

- Cause: Excessive apoptosis induction or physical shearing during processing

- Solution: Reduce treatment duration, gentler pipetting, analyze earlier time points

Cell Aggregation:

- Cause: Overly concentrated samples or insufficient fixation

- Solution: Dilute samples, ensure single-cell suspension before fixation, add gentle vortexing during ethanol fixation

Weak Staining Intensity:

- Cause: PI concentration too low or excitation power insufficient

- Solution: Increase PI concentration to 100 μg/mL, verify laser power and detector voltage

Advanced Applications and Combination Strategies

Multiparametric Cell Cycle Analysis

Beyond simple DNA content analysis, researchers can enhance this compound studies through multiparametric approaches:

- Phospho-protein staining: Combine PI with antibodies against p-RB, p-S6, or cyclin D1 to correlate pathway inhibition with cell cycle effects

- Apoptosis detection: Add Annexin V staining to distinguish G0/G1 arrest from early apoptosis

- Senescence markers: Follow cell cycle analysis with β-galactosidase staining to determine if arrest leads to senescence

Rational Combination Strategies

The following diagram illustrates experimental workflows for combination studies:

Research has demonstrated several promising combination approaches with this compound:

MAPK pathway combinations: this compound with Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) shows enhanced growth suppression in pancreatic cancer models through concurrent blockade of PI3K and MAPK signaling [5] [6].

CDK4/6 inhibition: Combination with palbociclib synergistically reduces proliferation in anaplastic thyroid cancer by simultaneously targeting upstream signaling and cell cycle machinery [2].

Chemotherapy sensitization: this compound pre-treatment enhances cytotoxicity of doxorubicin and dexamethasone in lymphoma models through pathway modulation and possible effects on DNA damage response [4].

Conclusion

Flow cytometric cell cycle analysis provides a robust, quantitative method for evaluating the antiproliferative effects of this compound in cancer models. The consistent observation of G0/G1 phase arrest across diverse cancer types confirms the central role of PI3K/mTOR signaling in cell cycle regulation and supports the therapeutic rationale for targeting this pathway. The protocols described herein enable researchers to rigorously assess this compound-mediated cell cycle effects and explore rational combination strategies.

When implementing these methods, researchers should consider cell line-specific variability in this compound sensitivity, appropriate treatment duration to observe cell cycle effects, and complementary assays to distinguish cytostatic from cytotoxic responses. The integration of cell cycle analysis with pathway inhibition readouts provides the most comprehensive assessment of this compound's mechanism of action in preclinical models.

References

- 1. This compound Inhibits Esophageal Squamous Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/mTOR inhibition potentiates and extends palbociclib ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

- 4. This compound (GSK458), a Novel Pan-PI3K/mTOR Inhibitor ... [sciencedirect.com]

- 5. Combined this compound and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

- 6. Combined this compound and MAPK Inhibition Suppress ... [mdpi.com]

Comprehensive Application Note: Assessing Omipalisib-Induced Apoptosis Using Annexin V/Propidium Iodide Assay

Introduction to Omipalisib and Apoptosis Signaling

This compound (GSK2126458) is a potent, dual-acting small molecule inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer. This pathway's significance in oncology is demonstrated by the fact that PI3K mutations occur in approximately 27% of breast cancers, with rates varying by subtype from 45% in luminal A tumors to 9% in triple-negative breast cancer [1]. This compound simultaneously inhibits all four class I PI3K isoforms (p110α, β, δ, and γ) and both mTOR complexes (mTORC1 and mTORC2), making it particularly effective at suppressing this critical oncogenic signaling network [2].

The induction of apoptosis, or programmed cell death, represents a key mechanism through which targeted cancer therapeutics like this compound exert their anti-tumor effects. Apoptosis occurs through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. This compound primarily triggers the intrinsic apoptotic pathway by inhibiting pro-survival signals generated through the PI3K/AKT/mTOR axis. This inhibition leads to mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release, caspase activation, and the characteristic morphological changes associated with apoptotic cell death. Detection of this process at its earliest stages provides critical information about drug efficacy and mechanism of action, which is essential for both basic research and drug development applications [1].

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Targets | PI3K (p110α, β, δ, γ), mTORC1, mTORC2 |

| Mechanism | ATP-competitive inhibitor |

| Primary Indications | Pancreatic cancer, AML, IPF (investigational) |

| Clinical Status | Phase I/II trials |

| Key Metabolic Effects | Hyperglycemia, insulin resistance |

Principle of the Annexin V/Propidium Iodide Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely established flow cytometry-based method for detecting and quantifying apoptotic cells. This technique leverages the fundamental biochemical changes that occur during apoptosis, particularly the loss of plasma membrane asymmetry. In healthy, viable cells, phosphatidylserine (PS) is predominantly maintained on the inner leaflet of the plasma membrane through ATP-dependent enzymatic processes. During the early stages of apoptosis, this membrane asymmetry is disrupted, resulting in the translocation of PS to the external leaflet, where it becomes accessible for binding [3] [4].